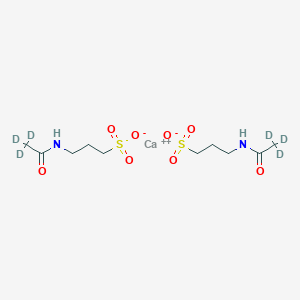

Acamprosate-d3 (calcium salt)

Description

Contextualizing Deuterated Compounds in Biomedical Research

Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen. simsonpharma.com The strategic replacement of hydrogen atoms with deuterium in a molecule, known as deuterium labeling or modification, has become a significant technique in biomedical research. simsonpharma.commusechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a property that can influence the molecule's behavior in biological systems. musechem.com

This unique characteristic has led to several key applications for deuterated compounds in scientific inquiry:

Metabolic and Pharmacokinetic Studies: Deuterium labeling allows researchers to trace the absorption, distribution, metabolism, and excretion (ADMET) of a compound within a biological system. simsonpharma.com By tracking the deuterated molecule, scientists can gain insights into metabolic pathways and a drug's lifecycle in the body. simsonpharma.com

Internal Standards for Analysis: In analytical chemistry, particularly in mass spectrometry, deuterated compounds serve as ideal internal standards. nih.govassumption.edu Since they are chemically identical to the non-deuterated (or "parent") compound but have a different mass, they can be added to a sample in a known quantity to ensure highly accurate and precise measurement of the target compound. nih.govassumption.edu

Modulation of Drug Metabolism: The stronger C-D bond can slow down metabolic processes that involve breaking this bond, an effect known as the "kinetic isotope effect". assumption.edu This has been explored as a strategy in drug development to improve a drug's pharmacokinetic profile, potentially increasing its half-life or reducing the formation of toxic metabolites. musechem.comnih.gov

Mechanistic Studies: Deuterium labeling is also used to elucidate the mechanisms of chemical and biological reactions. simsonpharma.com

Table 1: Key Applications of Deuterated Compounds in Biomedical Research

| Application Area | Description | Supporting Evidence |

|---|---|---|

| Metabolic Pathway Tracing | Allows researchers to observe how molecules are absorbed, metabolized, and distributed in the body. | simsonpharma.com |

| Pharmacokinetic Analysis | Helps in understanding the absorption, distribution, metabolism, and excretion (ADMET) of drugs. | simsonpharma.com |

| Analytical Internal Standards | Used for the accurate quantification of parent compounds in mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | simsonpharma.comnih.govassumption.edu |

| Metabolic Profile Modification | Can alter the rate of drug metabolism, potentially improving a drug's bioavailability and safety profile by reducing toxic metabolites. | musechem.comnih.gov |

| Reaction Mechanism Elucidation | Assists in studying the detailed steps of chemical and enzymatic reactions. | simsonpharma.com |

Rationale for Deuterium Labeling of Acamprosate (B196724)

The primary and well-documented rationale for the synthesis of Acamprosate-d3 (calcium salt) is its use as an internal standard for the quantification of Acamprosate. caymanchem.comclearsynth.combioscience.co.uknbs-bio.com The parent compound, Acamprosate, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is known to modulate the glutamate (B1630785) and GABA neurotransmitter systems. medchemexpress.comnih.govdrugbank.com

In research aimed at understanding the pharmacokinetics and mechanisms of Acamprosate, it is essential to measure its concentration in biological samples accurately. Acamprosate-d3 (calcium salt) is chemically identical to Acamprosate calcium but has a higher molecular weight due to the three deuterium atoms in the acetyl group. caymanchem.com This mass difference allows it to be distinguished from the unlabeled Acamprosate in a mass spectrometer, while its similar chemical behavior ensures it is processed alongside the parent compound during sample preparation and analysis. clearsynth.comnih.gov This co-processing corrects for any sample loss or variability in the analytical instrument's response, leading to highly reliable and reproducible quantification of Acamprosate. clearsynth.com

Scope and Significance of Acamprosate-d3 in Scientific Inquiry

The significance of Acamprosate-d3 (calcium salt) lies in its role as an enabling tool for robust scientific research. Its application as an internal standard is crucial for several areas of inquiry:

Analytical Method Development and Validation: It is used to develop and validate analytical methods for detecting and quantifying Acamprosate in various matrices. clearsynth.comcleanchemlab.com This is a foundational step for any clinical or pre-clinical study involving the drug. clearsynth.com

Pharmacokinetic Research: Accurate quantification is indispensable for pharmacokinetic studies that determine how Acamprosate is absorbed, distributed, metabolized, and excreted. simsonpharma.com The bioavailability of oral Acamprosate is notably low, making precise measurement even more critical. drugbank.comnih.gov

Mechanism of Action Studies: Research into how Acamprosate works—by modulating NMDA and GABA receptors to restore neuronal balance—relies on correlating its concentration in the central nervous system with its pharmacological effects. caymanchem.comdrugbank.comresearchgate.net Acamprosate-d3 facilitates the accurate measurements needed to establish these correlations.

Quality Control in Manufacturing: The compound serves as a reference standard for quality control (QC) applications during the commercial production of Acamprosate, ensuring the final product meets regulatory standards. clearsynth.comcleanchemlab.com

In essence, while not a therapeutic agent itself, Acamprosate-d3 (calcium salt) is an indispensable analytical tool that underpins the quality and accuracy of research and development related to Acamprosate.

Table 2: Chemical Properties of Acamprosate-d3 (Calcium Salt)

| Property | Value | Source |

|---|---|---|

| Chemical Name | 3-(acetyl-2,2,2-d3-amino)-1-propanesulfonic acid, hemicalcium salt (2:1) | caymanchem.com |

| CAS Number | 1225580-94-8 | caymanchem.comclearsynth.com |

| Molecular Formula | C₅H₇D₃NO₄S • ½Ca | caymanchem.com |

| Molecular Weight | 203.3 | caymanchem.com |

| Synonyms | N-acetyl Homotaurinate-d3, N-acetyl Homotaurine-d3 | caymanchem.com |

| Purity | ≥99% deuterated forms (d1-d3) | caymanchem.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20CaN2O8S2 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate |

InChI |

InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*1D3; |

InChI Key |

BUVGWDNTAWHSKI-CKFJQVKPSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Acamprosate D3 Calcium Salt

Chemical Synthesis Pathways for Deuterated Acamprosate (B196724)

The synthesis of Acamprosate-d3 (calcium salt) involves the introduction of three deuterium (B1214612) atoms into the acetyl group of the acamprosate molecule. A common strategy for this is to use a deuterated acetylating agent.

A plausible synthetic route starts with 3-aminopropane-1-sulfonic acid (homotaurine). This precursor is then acetylated using a deuterated acetyl source. For instance, acetic anhydride-d6 is a common reagent for this purpose, leading to the formation of N-acetyl-d3-homotaurine. The reaction can be carried out in an aqueous medium.

Following the acetylation, the resulting N-acetyl-d3-homotaurine is converted to its calcium salt. This is typically achieved by reacting the sulfonic acid derivative with a suitable calcium source, such as calcium hydroxide. sbmu.ac.ir The final product, Acamprosate-d3 (calcium salt), is then isolated and purified.

Another potential pathway involves the nucleophilic opening of 1,3-propanesultone by a deuterated acetamide, followed by a cation exchange with a calcium ion source. thieme-connect.com This method offers a direct, one-pot procedure for the synthesis of acamprosate and could be adapted for its deuterated analog. thieme-connect.com

The chemical name for Acamprosate-d3 (calcium salt) is 1-Propanesulfonic acid, 3-(acetyl-2,2,2-d3-amino)-, calcium salt (2:1). medchemexpress.com

Isotopic Purity and Enrichment Considerations for Research Applications

For research applications, particularly when used as an internal standard in mass spectrometry-based assays, the isotopic purity and enrichment of Acamprosate-d3 are of paramount importance. High isotopic purity ensures that the signal detected corresponds primarily to the deuterated standard, minimizing interference from any unlabeled or partially labeled species.

Commercial suppliers of Acamprosate-d3 (calcium salt) typically provide a certificate of analysis detailing the isotopic enrichment. For example, some batches report an isotopic enrichment of 99.6%, with the d3 species being the most abundant at 98.83% and a minor contribution from the d2 species at 1.17%. medchemexpress.com Another source specifies a purity of at least 99% for deuterated forms (d1-d3). caymanchem.com High isotopic enrichment is crucial for accurate quantification in bioanalytical methods. clearsynth.com

The level of deuterium incorporation is a critical factor. For Acamprosate-d3, the goal is to have three deuterium atoms on the acetyl methyl group. The presence of d1 and d2 isotopologues, while often minimal, should be quantified to ensure the accuracy of analytical measurements.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Deuterated Analogs

A combination of advanced spectroscopic and chromatographic techniques is essential to confirm the chemical structure, purity, and isotopic distribution of Acamprosate-d3 (calcium salt).

Spectroscopic Techniques:

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight and confirming the isotopic enrichment. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio, allowing for the differentiation between the unlabeled compound and its deuterated analogs. Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.govslideshare.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the chemical purity of Acamprosate-d3. A reverse-phase C18 column is often employed with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. sbmu.ac.irinnovareacademics.in Detection is typically performed using a UV detector at a wavelength of around 210 nm. innovareacademics.inijacskros.com The HPLC method should be validated to ensure it is accurate, precise, and linear. innovareacademics.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. nih.gov LC-MS/MS is the gold standard for the quantitative analysis of Acamprosate in biological matrices, with Acamprosate-d3 serving as an ideal internal standard. clearsynth.com The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. nih.gov

The combination of these techniques provides a comprehensive characterization of Acamprosate-d3 (calcium salt), ensuring its suitability for its intended research applications.

| Technique | Purpose | Key Findings/Parameters |

| ¹H NMR | Structural confirmation, verification of deuteration | Absence or significant reduction of the acetyl methyl proton signal. thieme-connect.com |

| Mass Spectrometry | Molecular weight determination, isotopic enrichment analysis | Confirms the mass corresponding to the d3-labeled compound. medchemexpress.comcaymanchem.com |

| HPLC | Chemical purity assessment | Purity levels are typically reported to be ≥98%. medchemexpress.com |

| LC-MS/MS | Quantitative analysis, use as an internal standard | Enables sensitive and specific quantification in biological samples. clearsynth.comnih.gov |

Advanced Analytical Techniques for Quantification and Detection of Acamprosate D3 Calcium Salt

Mass Spectrometry (MS)-Based Quantification Methods

Mass spectrometry has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its superior sensitivity, specificity, and speed. For acamprosate (B196724) analysis, MS is typically coupled with a chromatographic separation technique to enhance accuracy.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely reported method for the quantification of acamprosate in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF). sdiarticle4.comnih.govajptr.comresearchgate.net In these assays, Acamprosate-d3 serves as the ideal internal standard. caymanchem.combioscience.co.uk The methodology involves separating acamprosate from endogenous matrix components using liquid chromatography, followed by detection using a tandem mass spectrometer. The use of electrospray ionization (ESI) in the negative ion mode is common for this compound. sdiarticle4.com

Researchers have developed and validated numerous LC-MS/MS methods for acamprosate. These methods are characterized by their high sensitivity, with lower limits of quantification (LLOQ) often reaching the low ng/mL level, which is necessary to capture the drug's concentration profile in pharmacokinetic studies. sdiarticle4.comresearchgate.net For instance, a validated method for human plasma demonstrated linearity over a concentration range of 10.01 ng/mL to 709.36 ng/mL. mdpi.com Another study reported an even lower LLOQ of 4.0 ng/mL in urine. researchgate.net The sample preparation often involves protein precipitation or more rigorous solid-phase extraction (SPE) to ensure the removal of interfering substances before injection into the LC-MS/MS system. mdpi.comscispace.com

The following table summarizes key parameters from a representative LC-MS/MS method for acamprosate quantification in human plasma, where Acamprosate-d3 would be a suitable internal standard.

Interactive Table: LC-MS/MS Method Parameters for Acamprosate in Human Plasma

| Parameter | Details | Reference |

| Instrumentation | API 4000 LC-MS/MS System | sdiarticle4.com |

| Chromatography Column | ZIC®-HILIC, 4.6×150 mm, 5µ | scispace.com |

| Sample Preparation | Solid Phase Extraction (SPE) | scispace.com |

| Linearity Range | 10.01 ng/mL to 709.36 ng/mL | mdpi.com |

| Lower Limit of Quantification (LLOQ) | 10.01 ng/mL | mdpi.com |

| Intra-day Precision (%RSD) | ≤ 5.7% | researchgate.net |

| Inter-day Precision (%RSD) | ≤ 4.7% | researchgate.net |

| Intra-day Accuracy | -5.5% to 5.3% | researchgate.net |

| Inter-day Accuracy | -5.3% to 4.6% | researchgate.net |

While less common than LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for the analysis of acamprosate. Acamprosate-d3 (calcium salt) is intended for use as an internal standard in GC-MS methods as well. caymanchem.com Due to the low volatility of acamprosate, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography.

A notable study by Girault et al. in 1990 detailed a method for the determination of acamprosate (as calcium acetyl homotaurinate) in human plasma and urine using GC coupled with negative-ion chemical ionization mass spectrometry (NICI-MS). ajptr.com This approach offered high sensitivity and specificity for its time. The use of a deuterated internal standard like Acamprosate-d3 in such a method is critical. It corrects for potential variability during both the sample preparation/derivatization steps and the GC-MS analysis, including matrix effects and ion source fluctuations, thereby ensuring accurate quantification. nih.gov

Role as an Internal Standard in Bioanalytical Assays for Acamprosate Research

The primary and most critical role of Acamprosate-d3 (calcium salt) is to serve as an internal standard (IS) in bioanalytical assays for the quantification of acamprosate. caymanchem.comscispace.com An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery, matrix effects, and ionization response. Stable isotope-labeled (SIL) internal standards, such as Acamprosate-d3, are considered the gold standard for quantitative mass spectrometry because they fulfill these criteria almost perfectly.

Acamprosate-d3 has the same chemical structure and physicochemical properties as the non-labeled acamprosate, ensuring it behaves identically during sample extraction, chromatographic separation, and ionization. nih.gov However, its molecular weight is slightly higher due to the presence of three deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (acamprosate) and the internal standard (Acamprosate-d3). chromforum.org

By adding a known amount of Acamprosate-d3 to every sample and calibration standard at the beginning of the analytical process, any loss of analyte during sample handling is compensated for. The final quantification is based on the ratio of the MS response of the analyte to the MS response of the internal standard. This ratiometric measurement corrects for variations and significantly improves the precision, accuracy, and robustness of the assay. nih.gov

Development and Validation of Research-Grade Analytical Protocols for Biological Matrices

The development and validation of a research-grade analytical method is a rigorous process governed by international guidelines, such as those from the U.S. Food and Drug Administration (FDA). This ensures the reliability and integrity of the data generated from biological samples. mdpi.com The validation of a method for acamprosate using Acamprosate-d3 as an internal standard involves assessing several key performance characteristics.

Key Validation Parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is tested by analyzing blank plasma from multiple sources to check for interferences at the retention times of acamprosate and Acamprosate-d3. mdpi.comchromforum.org

Linearity and Range: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a specified range. Calibration curves are generated, and the correlation coefficient (r²) should typically be ≥0.99. sdiarticle4.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high quality control samples) both within a single day (intra-day) and over several days (inter-day). researchgate.net

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the analyte. It is a critical parameter in ESI-MS. researchgate.net

Stability: The stability of acamprosate in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. mdpi.com

The table below provides a summary of validation results from a bioequivalence study of acamprosate in human plasma, illustrating the typical performance of a validated LC-MS/MS method where Acamprosate-d3 would be the appropriate internal standard.

Interactive Table: Summary of Bioanalytical Method Validation for Acamprosate in Human Plasma

| Validation Parameter | Result | Acceptance Criteria | Reference |

| Selectivity | No interference observed in 6 different plasma lots | No significant interference at the retention time of analyte and IS | chromforum.org |

| Linearity Range | 7.04–702.20 ng/mL | Correlation coefficient (r²) ≥ 0.99 | ajptr.com |

| LLOQ | 10.01 ng/mL | Precision ≤ 20%, Accuracy within ±20% | mdpi.com |

| Within-Batch Precision (%CV) | 2.21–4.07% | ≤ 15% (except LLOQ) | sdiarticle4.com |

| Between-Batch Precision (%CV) | 2.00–3.20% | ≤ 15% (except LLOQ) | sdiarticle4.com |

| Within-Batch Accuracy (%) | 96.26–102.00% | Within ±15% of nominal (except LLOQ) | sdiarticle4.com |

| Between-Batch Accuracy (%) | 98.27–102.00% | Within ±15% of nominal (except LLOQ) | sdiarticle4.com |

| Recovery | 99.7–107.9% | Consistent, precise, and reproducible | researchgate.net |

Pharmacokinetic Investigations of Acamprosate Utilizing Deuterated Tracers in Pre Clinical Models

Absorption, Distribution, and Elimination Studies in in vivo Animal Models

Direct in vivo research detailing the absorption, distribution, and elimination of Acamprosate-d3 in animal models has not been specifically published. The primary role of Acamprosate-d3 in pharmacokinetic studies is as a tracer or internal standard, meaning its behavior in a biological system is intended to mirror that of the non-deuterated compound. Therefore, the extensive data available for Acamprosate (B196724) provides the most reliable framework for understanding the likely profile of its deuterated analogue.

Studies in rats have been conducted to characterize the intestinal transport of Acamprosate. nih.gov Research indicates that its absorption in the rat small intestine occurs predominantly through passive diffusion. nih.gov After absorption, Acamprosate has a moderate volume of distribution of approximately 20 liters and does not bind to plasma proteins. nih.gov A key characteristic of Acamprosate is that it is not metabolized in the body. nih.govnih.gov Elimination occurs with the compound being excreted in its original, unchanged form. nih.gov Approximately half of the elimination is via urine, with the remainder potentially eliminated through biliary excretion. nih.gov Given that Acamprosate-d3 is structurally identical to Acamprosate aside from the isotopic labeling, it is expected to follow these same ADME (Absorption, Distribution, Metabolism, and Elimination) pathways.

Table 1: Summary of Acamprosate ADME Characteristics in Pre-clinical Research Note: This data is for non-deuterated Acamprosate and is presented as the expected profile for Acamprosate-d3.

| Parameter | Finding in Animal Models | Reference |

|---|---|---|

| Absorption Mechanism | Primarily passive diffusion via the paracellular route in the gastrointestinal tract. | nih.govnih.gov |

| Distribution | Moderate volume of distribution (approx. 20L); not protein-bound. | nih.gov |

| Metabolism | Not metabolized. | nih.govnih.gov |

| Elimination | Excreted as unchanged compound. | nih.gov |

Assessment of Bioavailability and Excretion Pathways in Non-Human Research

Specific bioavailability and excretion pathway assessments for Acamprosate-d3 are not detailed in available non-human research. The investigations have focused on the parent compound, Acamprosate, for which Acamprosate-d3 serves as a bioanalytical tool.

The absolute bioavailability of Acamprosate following oral administration is known to be low, estimated at around 11%. nih.gov This limited absorption is a key feature of the drug's pharmacokinetic profile. nih.gov The primary route of excretion for Acamprosate is renal. nih.gov The compound is cleared from the body by the kidneys and excreted unchanged in the urine. nih.gov Studies suggest that renal insufficiency significantly impacts the elimination of Acamprosate. nih.gov Because Acamprosate-d3 is used as a stable isotope tracer, its bioavailability and excretion are presumed to be identical to the non-deuterated form, as significant differences would make it unsuitable for its role as an internal standard in quantitative analysis.

Table 2: Bioavailability and Excretion Parameters of Acamprosate Note: This data is for non-deuterated Acamprosate and is presented as the expected profile for Acamprosate-d3.

| Parameter | Value/Description | Reference |

|---|---|---|

| Absolute Bioavailability (Oral) | Approximately 11% | nih.gov |

| Primary Excretion Route | Renal (excreted by the kidneys). | nih.gov |

| Excreted Form | Unchanged Acamprosate. | nih.gov |

| Effect of Food | Coadministration with food decreases the amount absorbed. | nih.gov |

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Acamprosate in Research Models

There are no direct, published studies that offer a side-by-side comparative analysis of the pharmacokinetics of deuterated versus non-deuterated Acamprosate in research models. However, the likely outcome of such a comparison can be inferred from the compound's metabolic profile and the fundamental principles of deuterium (B1214612) substitution in pharmacology.

Crucially, this principle does not apply to Acamprosate. As established in numerous studies, Acamprosate is not metabolized and is excreted from the body entirely unchanged. nih.govnih.gov Since there is no metabolic cleavage of carbon-hydrogen bonds during its in vivo lifecycle, the substitution with deuterium in Acamprosate-d3 is not expected to have any meaningful impact on its pharmacokinetic properties. Therefore, the absorption, distribution, and elimination rates of Acamprosate-d3 should be virtually identical to those of non-deuterated Acamprosate. This lack of pharmacokinetic difference is precisely why Acamprosate-d3 is an effective and reliable internal standard for bioanalytical testing of the parent drug.

Table 3: Theoretical Pharmacokinetic Comparison of Acamprosate and Acamprosate-d3

| Pharmacokinetic Parameter | Expected Difference | Rationale | Reference |

|---|---|---|---|

| Rate of Absorption | No significant difference expected. | Absorption is a physical process (passive diffusion) unaffected by isotopic substitution. | nih.gov |

| Bioavailability | No significant difference expected. | Bioavailability is limited by absorption, not metabolism. | nih.gov |

| Metabolism | No difference. | Neither compound is metabolized. The kinetic isotope effect is not relevant. | nih.govnih.gov |

| Rate of Elimination | No significant difference expected. | Elimination is primarily via renal excretion of the unchanged drug, a process not typically affected by deuteration. | nih.gov |

| Half-life (t1/2), Cmax, AUC | No significant difference expected. | These parameters would only be altered if metabolism or elimination rates were changed, which is not anticipated. | nih.govresearchgate.net |

Metabolic Profiling and Pathway Elucidation Using Acamprosate D3 Calcium Salt

Tracing Metabolic Fates in Biological Systems (In Vitro and Ex Vivo)

The primary application of Acamprosate-d3 in metabolic studies is to trace its path and distribution within biological systems. nih.gov In vitro studies, utilizing systems such as liver microsomes or hepatocytes, and ex vivo studies, using tissues or organs from organisms previously dosed with the compound, are fundamental in this process.

By introducing Acamprosate-d3 to these systems, researchers can monitor its presence and concentration over time. The deuterium (B1214612) label acts as a distinct marker, easily distinguishable from the endogenous, non-deuterated molecules. Analytical techniques like mass spectrometry can then be employed to detect and quantify Acamprosate-d3 and any potential metabolites. This allows for a detailed understanding of the compound's absorption, distribution, and excretion characteristics at a cellular and tissue level without the confounding background of naturally occurring compounds.

Deuterium metabolic imaging (DMI) is a powerful, non-invasive technique that has been used to track the metabolic fate of various deuterated substrates in vivo. nih.govresearchgate.net While specific DMI studies on Acamprosate-d3 are not extensively documented in the provided results, the principles of DMI illustrate the potential for using deuterated compounds to observe metabolic processes in real-time. nih.govmeduniwien.ac.at For instance, studies using deuterated glucose or acetate (B1210297) have successfully traced their conversion into other metabolites, providing a map of metabolic activity. researchgate.netmeduniwien.ac.at This same principle underpins the use of Acamprosate-d3 in in vitro and ex vivo settings to determine its metabolic pathway, or lack thereof.

Confirmation of Metabolic Stability and Absence of Biotransformation for Acamprosate (B196724)

A significant body of research has consistently demonstrated that acamprosate is not subject to metabolism in the body. kcg.gov.twdrugbank.comwikipedia.org In vitro studies using human liver microsomes have shown that acamprosate does not inhibit the major cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 2E1, or 3A4), which are responsible for the metabolism of a vast number of drugs. kcg.gov.twfda.gov This lack of interaction indicates that acamprosate is not a substrate for these enzymes and does not undergo biotransformation through these common pathways. kcg.gov.twfda.gov

Furthermore, pharmacokinetic studies in humans have shown that acamprosate is excreted unchanged, primarily via the kidneys. kcg.gov.twdrugbank.comwikipedia.org After oral administration, the absorbed portion of the drug is eliminated in the urine as acamprosate, with no metabolites being detected. drugbank.com This high degree of metabolic stability is a key characteristic of the drug.

Table 1: In Vitro Cytochrome P450 Inhibition Studies for Acamprosate

| Cytochrome P450 Isoform | Inhibition Observed | Reference |

| CYP1A2 | No | kcg.gov.tw |

| CYP2C9 | No | kcg.gov.tw |

| CYP2C19 | No | kcg.gov.tw |

| CYP2D6 | No | kcg.gov.tw |

| CYP2E1 | No | kcg.gov.tw |

| CYP3A4 | No | kcg.gov.tw |

This table is based on data from in vitro studies and indicates that acamprosate does not inhibit major metabolic pathways mediated by these enzymes.

Investigation of Potential Minor Metabolic Pathways through Deuterium Tracking

While the consensus is that acamprosate is not metabolized, the use of a deuterated tracer like Acamprosate-d3 allows for a highly sensitive search for any potential minor, previously undetected metabolic pathways. nih.govmeduniwien.ac.at The principle of deuterium tracking involves monitoring for any isotopic exchange or the appearance of deuterated molecules other than the parent drug. meduniwien.ac.at

For example, if a minor metabolic pathway existed that involved the cleavage of a C-H bond at a deuterated position, this could result in the formation of deuterated water (HDO) or other small deuterated molecules. meduniwien.ac.at The detection of such products, even at very low levels, would provide evidence of a metabolic process that might be missed by less sensitive methods.

In the context of acamprosate, while major biotransformation is ruled out, deuterium tracking could theoretically be used to investigate subtle reactions such as enzymatic hydrolysis of the acetyl group, although current evidence does not support this. drugbank.comresearchgate.net The high sensitivity of modern analytical techniques, when combined with the specificity of deuterium labeling, provides a powerful tool to explore the metabolic fate of a compound with a high degree of certainty. nih.gov The absence of any reported deuterated metabolites in studies with Acamprosate-d3 would further solidify the understanding that acamprosate is indeed metabolically inert.

Mechanistic and Molecular Research Facilitated by Acamprosate D3 Calcium Salt As an Experimental Tool

Neurotransmitter System Modulation Studies in Experimental Models

The therapeutic effects of acamprosate (B196724) are largely attributed to its ability to restore the balance between excitatory and inhibitory neurotransmission in the central nervous system, a balance that is significantly disrupted by chronic alcohol exposure. researchgate.netdrugbank.compatsnap.comfda.gov Acamprosate's mechanism involves modulating the brain's primary excitatory neurotransmitter, glutamate (B1630785), and its primary inhibitory neurotransmitter, Gamma-Aminobutyric Acid (GABA). patsnap.comnewdrugapprovals.org

N-Methyl-D-Aspartate (NMDA) Receptor Interactions and Modulation

Chronic alcohol consumption leads to an upregulation and sensitization of N-Methyl-D-Aspartate (NMDA) receptors, a key type of ionotropic glutamate receptor. wikipedia.orgresearchgate.net During alcohol withdrawal, a surge in glutamate release acts on these hypersensitive receptors, leading to a state of neuronal hyperexcitability that contributes to withdrawal symptoms and excitotoxicity. wikipedia.org

Acamprosate is believed to counteract this hyperactivity by acting as a functional antagonist of the NMDA receptor. patsnap.comresearchgate.net Research suggests it reduces this glutamate surge and normalizes NMDA receptor tone. wikipedia.orgresearchgate.net The interaction is complex and appears to be indirect; rather than competing directly at the primary glutamate binding site, acamprosate may allosterically modulate the receptor, possibly via interactions with the polyamine regulatory site. researchgate.netresearchgate.netnih.gov Some studies suggest its effects are state-dependent, inhibiting the receptor during the hyper-glutamatergic state of withdrawal while having minimal effect on normal glutamatergic transmission. researchgate.netdusunenadamdergisi.org In experimental models, Acamprosate-d3 is used as an internal standard to accurately measure the concentration of acamprosate in brain tissue or cerebrospinal fluid, allowing researchers to correlate specific drug levels with the observed modulation of NMDA receptor function. caymanchem.commedchemexpress.com

However, the effects are not universally agreed upon, with some studies showing potentiation of NMDA receptor function or no effect at all, inconsistencies that may be due to the specific brain region, NMDA receptor subunit composition, or neuronal state being examined. researchgate.netmdpi.com

Gamma-Aminobutyric Acid (GABA) Receptor Dynamics

Acamprosate is thought to indirectly enhance GABAergic transmission. drugbank.compatsnap.com While it is structurally similar to GABA, studies show it does not directly bind to or activate GABA-A receptors in a manner similar to benzodiazepines. caymanchem.comwikipedia.orgtandfonline.com Instead, the prevailing hypothesis is that acamprosate positively modulates GABA-A receptor function, potentially by inhibiting presynaptic GABA-B autoreceptors, which would in turn increase the release of GABA into the synapse. caymanchem.comresearchgate.net This enhancement of inhibitory signaling helps to counterbalance the excessive excitatory drive from the glutamate system. patsnap.com Some evidence suggests that acamprosate's effects may be concentration-dependent, with modulation of GABA-A receptors occurring at higher concentrations compared to its effects on NMDA receptors. researchgate.netdusunenadamdergisi.orgmdpi.com

Intracellular Calcium Signaling Pathways in Neuronal Contexts

NMDA receptors are highly permeable to calcium ions (Ca²+), and their over-activation during alcohol withdrawal leads to excessive calcium influx. This intracellular calcium overload is a key trigger for excitotoxicity, activating various downstream pathways that can lead to neuronal damage and death. dergipark.org.tr

By antagonizing NMDA receptor hyperactivity, acamprosate helps to reduce this pathological Ca²+ influx, thereby mitigating excitotoxicity. The mechanism involves stabilizing the neuron and preventing the damaging downstream effects of calcium-dependent enzymes and signaling cascades. dergipark.org.tr Some research also indicates that acamprosate may modulate voltage-gated calcium channels (VGCCs), further controlling calcium entry into neurons. One study noted that the neuroprotective mechanism of acamprosate appears to be linked to its ability to decrease intracellular Ca²+ levels. dergipark.org.tr However, the role of calcium is complex, as other studies have suggested acamprosate may augment intracellular calcium release or that its effects on calcium signaling are still not fully understood. researchgate.net

Advanced Cellular and Biochemical Assay Development for Receptor Ligand Binding and Functional Studies

The most direct and critical application of Acamprosate-d3 (calcium salt) in research is in the development of advanced analytical assays. caymanchem.commedchemexpress.com As a stable, deuterated isotopologue of acamprosate, it serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comresearchgate.netsdiarticle4.com

In these assays, a known quantity of Acamprosate-d3 is added to a biological sample (such as plasma, urine, or brain tissue homogenate) before processing. nih.gov Because Acamprosate-d3 is chemically identical to acamprosate, it behaves similarly during sample extraction, cleanup, and chromatographic separation. medchemexpress.com However, due to the three deuterium (B1214612) atoms, it has a slightly higher molecular weight, allowing the mass spectrometer to distinguish it from the non-labeled acamprosate. caymanchem.com By comparing the signal intensity of the analyte (acamprosate) to that of the internal standard (Acamprosate-d3), researchers can accurately and precisely quantify the concentration of acamprosate in the original sample, correcting for any variability or loss during the analytical procedure. researchgate.netsdiarticle4.com This technique is fundamental for pharmacokinetic studies, enabling the determination of parameters like absorption, distribution, metabolism, and excretion of acamprosate. researchgate.netsdiarticle4.comnih.gov

Table 1: Example Parameters for LC-MS/MS Quantification of Acamprosate This table is a composite representation of typical parameters found in the literature and does not represent a single specific study.

| Parameter | Description |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | Acamprosate-d3 (calcium salt) |

| Biological Matrix | Human Plasma |

| Extraction Technique | Protein Precipitation |

| Chromatographic Column | C18 Reverse-Phase (e.g., Hypersil BDS C18) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | ~7 ng/mL to 700 ng/mL |

| Run Time | ~2.5 minutes |

Specialized Research Applications of Acamprosate D3 Calcium Salt

Quantitative Proteomics and Metabolomics Research

In the fields of quantitative proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, accurate measurement of specific molecules is paramount. thno.orgplos.org Acamprosate-d3 (calcium salt) serves as a critical internal standard for the quantification of acamprosate (B196724) in complex biological samples. caymanchem.com The core technology in these fields is typically mass spectrometry (MS), often coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC). caymanchem.comthno.org

The research application of Acamprosate-d3 in this context is based on its chemical and structural similarity to the target analyte, acamprosate. medchemexpress.com Because it is nearly identical to acamprosate, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the three deuterium (B1214612) atoms, it has a slightly higher molecular weight, allowing it to be distinguished from the unlabeled acamprosate by the mass spectrometer. caymanchem.com

In a typical metabolomics workflow, a known quantity of Acamprosate-d3 (calcium salt) is added to a biological sample (e.g., plasma, urine, or tissue homogenate) before processing. By comparing the signal intensity of the Acamprosate-d3 standard to the signal intensity of the naturally occurring acamprosate in the sample, researchers can accurately calculate the concentration of acamprosate. This method corrects for any loss of analyte that may occur during the extraction and analysis process, thereby ensuring high precision and accuracy in quantitative findings. This makes it an indispensable tool in research aimed at understanding the pharmacokinetics and metabolic profile of acamprosate. medchemexpress.com

| Research Area | Application of Acamprosate-d3 (Calcium Salt) |

| Metabolomics | Internal standard for accurate quantification of acamprosate. caymanchem.com |

| Pharmacokinetic Studies | Tracer for quantitation during drug development and metabolic profiling. medchemexpress.com |

| Neuroscience Research | Used in mass spectrometry applications to study GABAergic and glutamatergic systems. caymanchem.commedchemexpress.commedchemexpress.com |

Isotope Dilution Mass Spectrometry (IDMS) in Research Contexts

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving the highest level of accuracy and precision in quantitative measurements. Acamprosate-d3 (calcium salt) is specifically designed for use in IDMS applications. caymanchem.combioscience.co.uk As a stable isotope-labeled internal standard, it is fundamental to the IDMS method for quantifying acamprosate. bioscience.co.ukmedchemexpress.com

The principle of IDMS involves introducing a known amount of the isotopically labeled compound (Acamprosate-d3) into the sample containing the unlabeled analyte (acamprosate). The sample is then processed and analyzed by a mass spectrometer (such as LC-MS or GC-MS). caymanchem.com The mass spectrometer measures the ratio of the unlabeled analyte to the labeled standard. Since the amount of the added labeled standard is precisely known, the concentration of the native analyte in the original sample can be determined with exceptional accuracy.

This technique is particularly valuable in research contexts where precise quantification is crucial, such as in therapeutic drug monitoring (TDM) research and pharmacokinetic studies. medchemexpress.com The use of a stable isotope-labeled standard like Acamprosate-d3 minimizes the impact of matrix effects and variations in instrument response, which are common challenges in the analysis of complex biological matrices.

Reference Standard Applications in Quality Control for Research Materials and Impurity Analysis

Acamprosate-d3 (calcium salt) also functions as a reference standard in quality control (QC) for research materials and in the analysis of impurities. cleanchemlab.comavantorsciences.com Reference standards are highly characterized materials used to ensure the identity, purity, quality, and concentration of other substances.

In the context of pharmaceutical research and development, Acamprosate-d3 (calcium salt) is suitable for analytical method development and validation. cleanchemlab.com For instance, when developing a new analytical method to measure acamprosate in a research formulation, Acamprosate-d3 can be used to confirm the method's accuracy, precision, and linearity. Its high purity (typically ≥98.0% or ≥99% deuterated forms) makes it a reliable benchmark. caymanchem.combioscience.co.ukmedchemexpress.com

Computational and Theoretical Modeling in Acamprosate and Deuterated Analog Research

Structure-Activity Relationship (SAR) Analysis of Deuterated Acamprosate (B196724)

Structure-Activity Relationship (SAR) analysis is a fundamental approach in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. For Acamprosate (calcium N-acetylhomotaurinate), the structural components of interest include the N-acetylhomotaurinate anion and the associated calcium cation.

Detailed SAR studies focusing specifically on deuterated acamprosate are not extensively documented in peer-reviewed literature. Acamprosate-d3 is primarily utilized as a stable isotope-labeled internal standard for the quantification of acamprosate in biological samples via mass spectrometry. medchemexpress.comcaymanchem.com The process of deuteration involves replacing one or more hydrogen atoms with its heavier isotope, deuterium (B1214612). This modification is typically employed to influence a drug's metabolic profile through the kinetic isotope effect, potentially slowing down metabolic processes that involve C-H bond cleavage. However, since acamprosate is not metabolized and is excreted unchanged, the primary utility of deuteration lies in its use as an analytical standard rather than for altering its activity. nih.gov

The core structure of the active agent, N-acetylhomotaurinate, is an analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and taurine. nih.gov Its activity is thought to stem from its ability to modulate the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov

From a theoretical SAR perspective, any modification to the N-acetylhomotaurinate structure, including deuteration, would be analyzed for its potential impact on binding affinity to its target receptors. However, without specific computational or experimental binding studies on the deuterated form, its direct influence on activity remains a matter of theoretical consideration.

Molecular Dynamics Simulations and Binding Site Predictions for Acamprosate-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational tools that allow for the study of the physical movements of atoms and molecules over time. mdpi.com This methodology can provide profound insights into how a ligand like acamprosate interacts with its biological targets at an atomic level, predicting binding modes, conformational changes, and the stability of the ligand-receptor complex. mdpi.commdpi.com

Experimental evidence points to the NMDA receptor, a key component of the glutamatergic system, as a primary target for acamprosate. nih.govnih.gov Specific binding studies have characterized a spermidine-sensitive binding site for acamprosate within the NMDA receptor complex. nih.gov Research has shown that acamprosate can displace [14C]spermidine binding and that its own binding is inhibited by spermidine (B129725), suggesting an interaction at this polyamine modulatory site. nih.gov Furthermore, the interaction is described as allosteric, as acamprosate was found to alter the binding affinity of spermidine. nih.gov Another potential target is the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), as acamprosate's effects are reportedly absent in mGluR5 knockout mice. nih.gov

While these experimental findings provide a clear basis for computational investigation, specific MD simulation studies detailing the precise binding of acamprosate or Acamprosate-d3 to these receptor sites are not widely available in the published literature.

Theoretically, MD simulations could be employed to:

Predict Binding Poses: Docking studies followed by MD simulations could predict the most stable orientation of acamprosate within the spermidine binding pocket of the NMDA receptor.

Calculate Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of acamprosate to its target, helping to quantify the strength of the interaction. mdpi.com

Analyze Receptor Dynamics: Simulations could reveal how the binding of acamprosate induces conformational changes in the receptor, leading to modulation of its function (e.g., ion channel opening or closing).

Investigate the Role of Calcium: MD simulations could also be used to explore the role of calcium ions in mediating or stabilizing the interaction between N-acetylhomotaurinate and the receptor.

Such computational studies would be invaluable for elucidating the precise molecular mechanism of acamprosate and could guide the design of new, more potent modulators of the glutamatergic system.

Pharmacokinetic Modeling and Simulation in Pre-clinical Contexts

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. These simulations are crucial in preclinical development to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile and to help predict human pharmacokinetics. science.gov

Acamprosate exhibits complex pharmacokinetic properties that have been characterized in numerous preclinical and clinical studies. A key feature is its very low oral bioavailability, estimated to be around 11%. nih.gov Its absorption is slow, and when administered as an enteric-coated tablet, it displays a "flip-flop" mechanism where the absorption rate is slower than the elimination rate. nih.gov

Key pharmacokinetic parameters for acamprosate that inform PK models include:

No Metabolism: Acamprosate is not metabolized by the liver. nih.gov

No Protein Binding: It does not bind to plasma proteins. nih.govnih.gov

Renal Excretion: The drug is eliminated unchanged, primarily through the kidneys. nih.govnih.gov

Steady State: With repeated oral administration, steady-state plasma concentrations are typically reached within 5 to 7 days. nih.gov

Preclinical PK studies, often conducted in animal models, provide the initial data for building these models. Computational simulations, such as Monte Carlo methods, can be used to evaluate different experimental designs for these preclinical studies to ensure that PK parameters are estimated efficiently and accurately. science.gov These models can simulate various scenarios, helping to understand the impact of factors like renal impairment on drug clearance. nih.gov The data gathered from such studies and subsequent modeling are essential for translating findings from animal models to clinical use.

Below is a table summarizing key pharmacokinetic parameters of acamprosate derived from various studies.

| Pharmacokinetic Parameter | Value / Description | Reference |

|---|---|---|

| Oral Bioavailability | ~11% | nih.gov |

| Time to Maximum Concentration (Tmax) | ~6-8 hours (enteric-coated tablet) | nih.gov |

| Elimination Half-life (t1/2) | Significantly longer after oral administration (~32 hours) compared to IV (~3 hours) due to slow absorption. | nih.govnih.gov |

| Volume of Distribution (Vd) | ~20 L (at steady-state) | nih.gov |

| Plasma Protein Binding | Not bound | nih.govnih.gov |

| Metabolism | Not metabolized | nih.govnih.gov |

| Primary Route of Elimination | Renal excretion (unchanged drug) | nih.govnih.gov |

| Time to Steady-State | 5-7 days | nih.gov |

Future Directions and Emerging Research Avenues for Acamprosate D3 Calcium Salt

Exploration of Novel Research Applications for Stable Isotope-Labeled Compounds

Stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are pivotal in modern chemical and biological research. symeres.com The substitution of hydrogen with deuterium in Acamprosate-d3 offers unique properties that can be leveraged for various innovative research applications without altering its fundamental biological characteristics. moravek.com

One of the primary applications lies in mechanistic and kinetic studies . symeres.com The presence of deuterium can introduce a kinetic isotope effect, which can be a valuable tool in elucidating the metabolic pathways and reaction mechanisms of acamprosate (B196724). symeres.com By comparing the metabolism of Acamprosate-d3 to its non-deuterated counterpart, researchers can gain precise insights into how and where the molecule is processed in the body.

Furthermore, deuterium labeling significantly enhances drug metabolism and pharmacokinetics (DMPK) research . symeres.com The use of Acamprosate-d3 can lead to improved pharmacokinetic profiles, potentially resulting in reduced clearance rates and extended half-lives. symeres.com This allows for a more detailed investigation of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Such studies are crucial for optimizing drug efficacy and understanding potential drug-drug interactions. symeres.commoravek.com

The application of stable isotope-labeled compounds extends to various fields beyond pharmacology, including environmental research, forensic science, and food analysis, highlighting their versatility as research tools. moravek.com

Table 1: Applications of Stable Isotope-Labeled Compounds

| Research Area | Application of Stable Isotope Labeling |

| Mechanistic & Kinetic Studies | Elucidation of reaction mechanisms and kinetics through the kinetic isotope effect. symeres.com |

| Drug Metabolism & Pharmacokinetics (DMPK) | Improved pharmacokinetic profiling, including reduced clearance and extended half-life. symeres.com |

| Metabolomics | In-depth view of the metabolome to identify biomarkers and study drug efficacy. moravek.com |

| Proteomics | Quantitative measurement of protein abundance and dynamics. moravek.com |

| Environmental Research | Tracing the fate of chemicals to understand their persistence and environmental impact. symeres.com |

Integration with Advanced 'Omics' Technologies for Comprehensive Biological Understanding

The era of 'omics'—genomics, proteomics, and metabolomics—has revolutionized our ability to understand complex biological systems. The integration of stable isotope-labeled compounds like Acamprosate-d3 with these technologies offers a powerful approach for a comprehensive biological understanding of acamprosate's effects.

In metabolomics , Acamprosate-d3 can be used as a tracer to map the metabolic fate of the drug with high precision. nih.gov By using techniques like mass spectrometry, researchers can differentiate the drug and its metabolites from endogenous molecules, providing a clear picture of its metabolic pathways and identifying potential biomarkers for treatment response. moravek.comnih.gov This approach can help in understanding the variability in patient responses to acamprosate. nih.gov

Pharmacoproteomics , a branch of proteomics, can be employed to study how Acamprosate-d3 influences protein expression in target tissues. nih.gov For instance, research using animal models has shown that acamprosate treatment can alter the proteome in specific brain regions, providing insights into its mechanism of action. nih.gov Using a labeled compound like Acamprosate-d3 in such studies would allow for more precise quantification and identification of protein changes directly related to the drug's presence.

The combination of 'omics' data with clinical information can facilitate the development of individualized treatment strategies. nih.gov By identifying genetic and metabolic markers associated with a positive response to acamprosate, clinicians may one day be able to predict which patients are most likely to benefit from the treatment. nih.govnih.gov

Addressing Unresolved Questions in Acamprosate's Mechanistic Understanding through Deuterated Probes

Despite its use in clinical practice, the precise mechanism of action of acamprosate is not fully understood. drugbank.comresearchgate.net It is generally believed to act on the central nervous system, restoring the balance between neuronal excitation and inhibition that is disrupted by chronic alcohol exposure. drugbank.comresearchgate.net Specifically, it is thought to modulate the glutamatergic system, particularly NMDA and mGluR5 receptors. nih.govresearchgate.net

The use of deuterated probes like Acamprosate-d3 can be instrumental in addressing these unresolved questions. The subtle change in mass introduced by deuterium can be detected by advanced analytical techniques, allowing researchers to track the molecule's interaction with its biological targets with greater precision. nih.gov

For example, studies could be designed to investigate whether Acamprosate-d3 has a differential effect on specific receptor subtypes or intracellular signaling pathways compared to its non-deuterated form. This could help to pinpoint the key molecular targets responsible for its therapeutic effects. The kinetic isotope effect of deuterium can also be used to probe the rate-limiting steps in the drug-receptor binding process, providing further mechanistic insights. symeres.com

Development of High-Throughput Screening Assays utilizing Labeled Analogs

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify potential new drug candidates. drug-dev.commdpi.com The development of HTS assays utilizing labeled analogs like Acamprosate-d3 can significantly accelerate the discovery of new molecules with similar or improved therapeutic properties.

Labeled compounds are particularly valuable in biochemical and cell-based assays . mdpi.com In a competitive binding assay, for example, Acamprosate-d3 could be used as a labeled ligand to screen for compounds that bind to the same target. The displacement of the labeled compound would indicate a "hit." The use of a stable isotope label is advantageous as it does not involve radioactivity, making the assays safer and easier to handle. medchemexpress.com

Furthermore, the development of HTS assays can be guided by the principles of the Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS), which emphasizes the creation of robust and scalable assays suitable for large-scale screening. myotonic.org

The integration of HTS with mass spectrometry, a technique well-suited for detecting isotope-labeled compounds, offers a powerful platform for drug discovery. drug-dev.com This combination allows for label-free detection in the sense that a fluorescent or radioactive tag is not required, while still providing the specificity and sensitivity needed to identify true hits.

Q & A

Q. Table 1. Comparison of Analytical Methods for Acamprosate-d3 Calcium Salt

| Method | Sensitivity (LOQ) | Precision (% RSD) | Key Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | 1 ng/mL | 2.1 | Plasma PK studies | |

| CE | 0.05% w/w | 0.3 | Calcium content analysis | |

| NMR (¹H/²H) | 98% isotopic purity | 0.5 | Deuterium verification |

Q. Table 2. Key Impurities in Acamprosate-d3 Calcium Salt

| Impurity | Source | Analytical Method | Acceptance Limit |

|---|---|---|---|

| 3-Aminopropane sulfonic acid | Hydrolysis | Ion-pair HPLC | ≤0.15% |

| Acamprosate-d1 | Incomplete deuteration | HR-MS | ≤0.10% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.